molecular formula C12H22N2O5 B1299272 (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid CAS No. 28334-73-8

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

Cat. No.: B1299272
CAS No.: 28334-73-8
M. Wt: 274.31 g/mol
InChI Key: YXXMEXYAHMBYIU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C12H22N2O5 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Enantiopure Non-natural Alpha-amino Acids

This compound is integral in synthesizing enantiopure non-natural alpha-amino acids, leveraging key intermediates derived from L-glutamic acid. Such methodologies allow for the production of a variety of delta, epsilon-unsaturated alpha-amino acids, including the synthesis of (S)-2-amino-oleic acid, demonstrating its versatility and importance in creating complex organic molecules (Constantinou-Kokotou et al., 2001).

Ehrlich Pathway in Fermented Foods

Research on the Ehrlich pathway, an enzymatic process transforming amino acids into alcohols in fermented foods, has benefited from understanding compounds like (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid. The study of its enantiomeric forms in metabolites can provide insights into the reaction mechanisms within this pathway, indicating a complex interplay of enzymatic activities that goes beyond simple reduction or oxidation processes (Matheis, Granvogl, & Schieberle, 2016).

Asymmetric Synthesis and Polymer Research

The compound's derivatives have been used in asymmetric synthesis, preparing enantiomers of complex molecules such as 2-naphthylalanine, which are crucial for developing peptide-mimetic inhibitors and other bioactive molecules. This demonstrates its utility in creating highly pure enantiomers for research and therapeutic applications (Boaz et al., 2005). Additionally, it plays a role in polymer research, contributing to the synthesis of amino acid-derived polymers, showcasing its applicability in creating materials with specific chiroptical properties (Qu, Sanda, & Masuda, 2009).

Catalysis and Environmental Applications

In catalysis, the tert-butoxycarbonyl group is instrumental for N-tert-butoxycarbonylation of amines, showcasing the compound's relevance in synthetic chemistry for protecting group strategies and facilitating clean, efficient reactions (Heydari et al., 2007). It also finds applications in environmentally benign copolymers, highlighting its potential in sustainable chemistry and materials science (Tsai, Wang, & Darensbourg, 2016).

Properties

IUPAC Name

(2S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXMEXYAHMBYIU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366225
Record name (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28334-73-8
Record name (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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